molecular formula C5H12N2O3 B067084 (3R,4R,5R)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol CAS No. 193540-72-6

(3R,4R,5R)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol

Cat. No.: B067084
CAS No.: 193540-72-6
M. Wt: 148.16 g/mol
InChI Key: PPPMSBCQTLJPKM-UOWFLXDJSA-N
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Description

Azafagomine is a synthetic iminosugar that has garnered significant interest due to its potent inhibitory activity against glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Azafagomine’s structure mimics the transition state of glycoside hydrolysis, making it a valuable tool in biochemical research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azafagomine can be synthesized through several routes. One notable method involves the Diels-Alder reaction of pentadienoic acid with 4-phenyl-1,2,4-triazole-3,5-dione, followed by reduction, epoxidation, epoxide hydrolysis, and deprotection . Another approach includes the diastereoselective cycloaddition of dienes bearing a glucosyl chiral auxiliary to 4-phenyl-1,2,4-triazole-3,5-dione, followed by functionalization of alkenes into molecules bearing a glucosyl framework .

Industrial Production Methods

While specific industrial production methods for azafagomine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Azafagomine undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of azafagomine include:

Major Products

The major products formed from these reactions include various derivatives of azafagomine, such as 1-N-phenyl carboxamide derivatives, which have shown enhanced binding affinity to glycosidases .

Properties

CAS No.

193540-72-6

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,4R,5R)-3-(hydroxymethyl)diazinane-4,5-diol

InChI

InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

PPPMSBCQTLJPKM-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](NN1)CO)O)O

SMILES

C1C(C(C(NN1)CO)O)O

Canonical SMILES

C1C(C(C(NN1)CO)O)O

Synonyms

4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5R)-rel-(9CI)

Origin of Product

United States

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